molecular formula C11H21N3O4 B14678865 L-Glutaminyl-L-leucine CAS No. 34027-65-1

L-Glutaminyl-L-leucine

Cat. No.: B14678865
CAS No.: 34027-65-1
M. Wt: 259.30 g/mol
InChI Key: ARPVSMCNIDAQBO-YUMQZZPRSA-N
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Description

L-Glutaminyl-L-leucine is a dipeptide composed of the amino acids L-glutamine and L-leucine. It is formed by the condensation of the carboxy group of L-glutamine with the amino group of L-leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutaminyl-L-leucine can be synthesized through chemical or enzymatic methods. The chemical synthesis involves the condensation of L-glutamine and L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes. Metabolic engineering of microorganisms such as Escherichia coli has been employed to produce dipeptides like this compound. This involves the overexpression of specific enzymes like L-amino acid α-ligase and the inactivation of peptidases that degrade the dipeptide .

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-leucine can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the dipeptide can be catalyzed by enzymes such as peptidases, resulting in the formation of the constituent amino acids, L-glutamine and L-leucine .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using peptidases.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the amino groups.

    Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups.

Major Products Formed

The major products formed from the hydrolysis of this compound are L-glutamine and L-leucine . Oxidation and reduction reactions can lead to the formation of various derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

L-Glutaminyl-L-leucine has several applications in scientific research:

Mechanism of Action

L-Glutaminyl-L-leucine exerts its effects through various molecular pathways. L-glutamine is known to play a role in protecting the integrity of the gastrointestinal tract and supporting immune function . L-leucine activates the mTORC1 pathway, which is crucial for protein synthesis and muscle growth . The combination of these amino acids in the dipeptide form may enhance their individual effects and provide synergistic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-leucine is unique due to its specific combination of L-glutamine and L-leucine, which provides distinct benefits in terms of muscle growth, immune function, and gastrointestinal health

Properties

CAS No.

34027-65-1

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)5-8(11(17)18)14-10(16)7(12)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

ARPVSMCNIDAQBO-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)N

physical_description

Solid

Origin of Product

United States

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